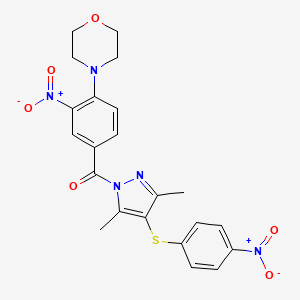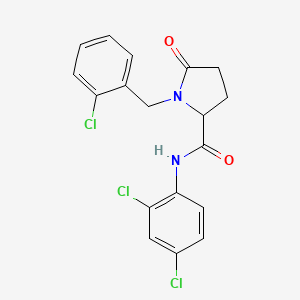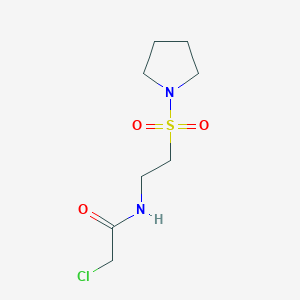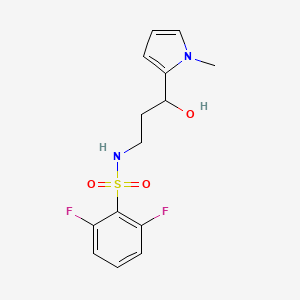
2,4-Dichloro-6-fluoro-3-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-fluoro-3-methylquinoline is a chemical compound with the molecular formula C10H6Cl2FN . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-fluoro-3-methylquinoline is represented by the InChI code1S/C10H6Cl2FN/c1-5-9(11)7-4-6(13)2-3-8(7)14-10(5)12/h2-4H,1H3 . This indicates that the molecule consists of a quinoline ring with chlorine atoms at the 2 and 4 positions, a fluorine atom at the 6 position, and a methyl group at the 3 position. Physical And Chemical Properties Analysis
2,4-Dichloro-6-fluoro-3-methylquinoline is a powder with a melting point of 119-120 degrees Celsius . The molecular weight is 230.07 .科学的研究の応用
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are synthesized using various methods . The presence of fluorine atoms in these compounds gives them interesting and unusual physical, chemical, and biological properties . 2,4-Dichloro-6-fluoro-3-methylquinoline could potentially be used as a precursor in the synthesis of these fluorinated pyridines .
Development of Fluorinated Agrochemicals
Fluorinated compounds, including those with a pyridine moiety, have found extensive use in the agrochemical industry . More than 50% of the pesticides launched in the last two decades have been fluorinated . 2,4-Dichloro-6-fluoro-3-methylquinoline could be used in the synthesis of new fluorinated agrochemicals .
Development of Fluorinated Pharmaceuticals
Similar to agrochemicals, fluorinated compounds have also found extensive use in the pharmaceutical industry . The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety make these compounds potential candidates for pharmaceutical applications .
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines are an important subgroup of fluorinated compounds . They have found applications in various fields, including agrochemicals and pharmaceuticals . 2,4-Dichloro-6-fluoro-3-methylquinoline could potentially be used in the synthesis of these compounds .
Development of Fluorinated Functional Materials
The development of organic compounds containing fluorine has led to many advances in the field of functional materials . The unique properties of fluorine make these compounds particularly useful in this field .
6. Synthesis of Biologically Active Small Molecules 1,3,5-triazine derivatives, which can be synthesized from compounds like 2,4-Dichloro-6-fluoro-3-methylquinoline, have been investigated as biologically active small molecules . These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .
Safety and Hazards
特性
IUPAC Name |
2,4-dichloro-6-fluoro-3-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2FN/c1-5-9(11)7-4-6(13)2-3-8(7)14-10(5)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNYZKHLTMTHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-fluoro-3-methylquinoline | |
CAS RN |
1259438-77-1 |
Source


|
| Record name | 2,4-dichloro-6-fluoro-3-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2450522.png)
![3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride](/img/structure/B2450525.png)


![4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2450531.png)
![Dimethyl 2-{[(4-{[2,5-bis(methoxycarbonyl)anilino]carbothioyl}piperazino)carbothioyl]amino}terephthalate](/img/structure/B2450532.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2450536.png)
![1-[2-Methyl-5-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine](/img/structure/B2450537.png)




![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(isochroman-3-ylmethyl)urea](/img/structure/B2450545.png)